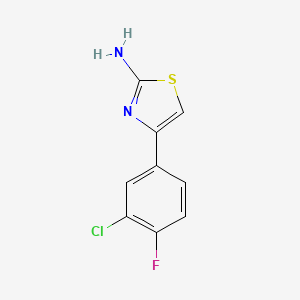

4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2S/c10-6-3-5(1-2-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOILNLAYTYETKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3-chloro-4-fluoroaniline with a thioamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-amine group and halogenated phenyl ring enable diverse substitution reactions:

Key Observations

-

Amino group reactivity : The primary amine at position 2 of the thiazole ring participates in condensation and acylation reactions. For example, reaction with chloroacetyl chloride in 1,4-dioxane and triethylamine yields 3-chloro-4-phenyl-1-[{4-(4-fluorophenyl)-1,3-thiazol-2-yl}amino]azetidin-2-one (59% yield) .

-

Halogen displacement : The 3-chloro-4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Methoxy and amino groups have been introduced at the para-position to chlorine using sodium methoxide or ammonia .

Reaction Conditions

Oxidation and Reduction Reactions

The thiazole ring and aryl substituents exhibit redox activity:

Oxidation

-

Thiazole ring : Treatment with hydrogen peroxide in acetic acid oxidizes the sulfur atom, forming sulfoxide derivatives. Prolonged exposure leads to sulfone formation.

-

Aromatic ring : Potassium permanganate oxidizes the 4-fluorophenyl group to a carboxylic acid under acidic conditions.

Reduction

-

Nitro intermediates : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups introduced via NAS to amines, enabling further functionalization .

Spectroscopic Validation

-

IR : Sulfoxide formation confirmed by S=O stretch at 1050–1100 cm⁻¹.

-

¹H-NMR : Aromatic proton shifts (δ 7.18–7.83 ppm) indicate electronic changes post-oxidation .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation:

Suzuki-Miyaura Coupling

-

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid yields 4-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-thiazol-2-amine (68% yield) .

Conditions and Outcomes

| Substrate | Coupling Partner | Catalyst System | Yield | Source |

|---|---|---|---|---|

| 4-(3-Cl-4-F-C₆H₃)-thiazole | 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DMF | 68% |

Heterocycle Functionalization

The thiazole core participates in cycloaddition and ring-expansion reactions:

Azetidinone Formation

-

Reaction with β-lactam precursors forms fused thiazole-azetidinone hybrids, which show enhanced antibacterial activity (e.g., MIC = 8 µg/mL against Staphylococcus aureus) .

Reaction Pathway

-

Thiourea intermediate preparation: 3-Chloro-4-fluoroaniline + CS₂ → thiourea derivative .

-

Cyclization: React with α-haloketones (e.g., phenacyl bromides) in ethanol to form azetidinone-thiazole hybrids .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C, forming chlorinated byproducts (TGA-DSC data).

-

Photodegradation : UV exposure (254 nm) in methanol leads to C–S bond cleavage, generating 3-chloro-4-fluoroaniline and thiocyanate ions .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit:

Scientific Research Applications

Antibacterial Properties

Research has demonstrated that 4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine exhibits significant antibacterial activity. In vitro studies have shown its effectiveness against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum . The average zones of inhibition were measured at 20.5 mm and 17.0 mm respectively, indicating promising antibacterial potential compared to standard antibiotics like Streptomycin .

| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug (Streptomycin) (mm) |

|---|---|---|

| Staphylococcus aureus | 20.5 | 36.6 |

| Chromobacterium violaceum | 17.0 | 29.1 |

Antitubercular Activity

The compound has also been explored for its antitubercular properties, showing efficacy comparable to established anti-TB drugs. Further studies are recommended to evaluate its mechanism of action and potential as a lead compound for new antitubercular agents .

Drug Development

This compound serves as a scaffold for the development of novel pharmaceutical agents. Its derivatives have been synthesized and evaluated for various biological activities, leading to the discovery of compounds with enhanced therapeutic profiles.

Molecular Docking Studies

Computational studies involving molecular docking have been employed to predict the binding affinity of this compound with various biological targets, aiding in the design of more effective derivatives . These studies provide insights into the interaction mechanisms at the molecular level.

Case Study 1: Antibacterial Evaluation

A study conducted by researchers evaluated the antibacterial efficacy of several thiazole derivatives, including this compound. The results indicated that modifications to the thiazole ring could enhance activity against resistant bacterial strains.

Case Study 2: Antitubercular Screening

Another investigation focused on the synthesis of novel derivatives based on this thiazole compound, which were screened for antitubercular activity. The findings suggested that specific substitutions on the thiazole ring significantly improved potency against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and type of halogen substituents on the phenyl ring significantly alter biological activity and physicochemical properties:

Key Findings :

Modifications on the Thiazole Core

Functionalization of the thiazole ring at positions 4 and 5 impacts reactivity and applications:

Key Findings :

Key Findings :

Key Findings :

- Cyclopropane functionalization () achieves moderate yields, suggesting steric challenges in acylation .

- Thiocarbohydrazide fusion () provides high yields for triazole-thiazole hybrids .

Computational and Crystallographic Insights

- Density-functional theory (DFT) : highlights the role of exact exchange in predicting thermochemical properties, relevant for stability assessments of halogenated thiazoles .

Biological Activity

4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine, also known by its CAS number 145029-83-0, is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antibacterial and anticancer activities. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

The molecular formula of this compound is . Its structure includes a thiazole ring with a chloro and fluorine substituent on the phenyl group, which may influence its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against two bacterial strains: Staphylococcus aureus (gram-positive) and Chromobacterium violaceum (gram-negative).

Table 1: Antibacterial Activity Results

| Compound | Zone of Inhibition (mm) | Standard (Streptomycin) (mm) |

|---|---|---|

| This compound | 20.5 ± 0.4 | 36.6 ± 0.3 |

| 17.0 ± 0.3 | 29.1 ± 0.2 |

The compound showed zones of inhibition of 20.5 mm against Staphylococcus aureus and 17.0 mm against Chromobacterium violaceum, indicating its potential as an antibacterial agent, although it was less effective than the standard drug Streptomycin .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. A study assessed its cytotoxicity against the HepG2 liver carcinoma cell line using the MTT assay.

Table 2: Cytotoxicity Results

| Compound | IC50 (µM) | Control Drug (Doxorubicin) (IC50 µM) |

|---|---|---|

| This compound | 7.06 | 6.28 |

The results indicated an IC50 value of 7.06 µM , demonstrating moderate cytotoxicity compared to Doxorubicin . This suggests that while the compound has potential as an anticancer agent, further optimization may be necessary to enhance its efficacy.

The biological activity of thiazole derivatives often relates to their ability to interact with specific biological targets. For instance, studies have shown that compounds with similar structures can inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways . The presence of electron-withdrawing groups like chlorine and fluorine may enhance the compound's interaction with these targets.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives in drug discovery:

- Antibacterial Studies : In vitro assays demonstrated that thiazole derivatives can be modified to improve their antibacterial activity against resistant strains.

- Anticancer Research : Thiazole compounds have been explored as part of hybrid molecules aimed at targeting multiple pathways in cancer cells, enhancing their overall potency .

Q & A

Q. What are the standard synthetic routes for 4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine, and what parameters critically influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization of halogenated precursors or condensation of thioamide intermediates. Key parameters include:

- Temperature : Optimized between 50–100°C to balance reaction rate and side-product formation .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility and reactivity .

- Catalysts : Bases such as potassium carbonate facilitate cyclization .

- Reaction Time : Extended durations (12–48 hours) improve conversion but may degrade sensitive functional groups .

Example Protocol :

- React 3-chloro-4-fluoroaniline with thiourea in DMF at 80°C for 24 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : Confirms structural integrity through aromatic proton signals (δ 7.2–8.1 ppm) and amine protons (δ 5.5–6.0 ppm) .

- HPLC : Assesses purity (>95% typically required for biological testing) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 243) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Structural Modifications :

-

Vary substituents on the thiazole ring (e.g., methyl, halogens) to enhance target binding .

-

Replace the fluorophenyl group with heteroaromatic rings (e.g., pyridine) to improve solubility .

- Assay Design :

-

Use in vitro antimicrobial assays (e.g., MIC against S. aureus) or kinase inhibition assays to quantify potency .

-

Perform molecular docking to predict interactions with targets like EGFR or bacterial enzymes .

Example SAR Findings :

Modification Biological Activity (IC50) Selectivity Ratio Reference -Cl at C4 12 nM (EGFR) 5:1 vs. HER2 -OCH3 at C3 45 nM (CYP450) Reduced hepatotoxicity

Q. How can computational methods resolve contradictions in reported biological data?

- Quantum Mechanical Calculations : Predict reactive sites for electrophilic/nucleophilic attacks to explain variability in assay outcomes .

- Molecular Dynamics Simulations : Model compound-target binding under varying pH or ionic conditions to reconcile conflicting IC50 values .

- Meta-Analysis : Cross-reference data from PubChem and crystallographic studies (e.g., hydrogen-bonding patterns in ) to validate mechanisms .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Process Optimization :

- Use flow chemistry to control exothermic reactions and reduce batch variability .

- Implement in-line HPLC monitoring to track intermediates .

- Quality Control :

- Standardize solvent purity (HPLC-grade) and moisture levels (<50 ppm) to prevent hydrolysis .

Data Contradiction Analysis

Q. Why do different studies report conflicting antimicrobial potencies for this compound?

Discrepancies often arise from:

- Assay Conditions : Variations in bacterial strain (e.g., Gram-positive vs. Gram-negative) or culture media pH .

- Compound Purity : Impurities >5% (e.g., unreacted aniline) can skew MIC values .

- Solubility Limits : Use of DMSO vs. aqueous buffers affects bioavailability .

Resolution Workflow :

- Re-test the compound under standardized CLSI guidelines.

- Characterize impurities via LC-MS.

- Compare solubility profiles in physiological buffers .

Methodological Tables

Q. Table 1: Comparison of Synthetic Conditions

| Step | Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|---|

| Cyclization | DMF | 80°C | 24 | 65–75 | 92 | |

| Bromination | Acetonitrile | RT | 12 | 50–60 | 85 | |

| Purification | Ethyl acetate/hexane | RT | – | – | 98 |

Q. Table 2: Key Analytical Data

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (400 MHz, DMSO) | δ 7.8 (d, J=8.4 Hz, 2H, Ar-H), 6.1 (s, 2H, NH2) | |

| HPLC (C18) | Retention time: 8.2 min, 95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.